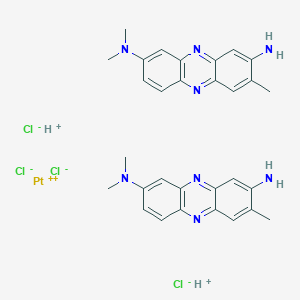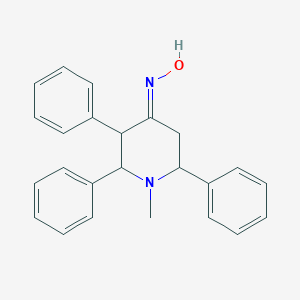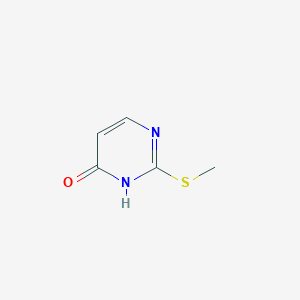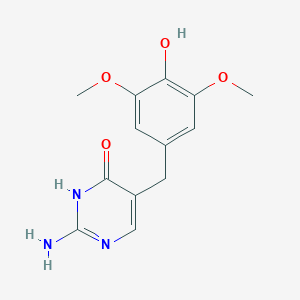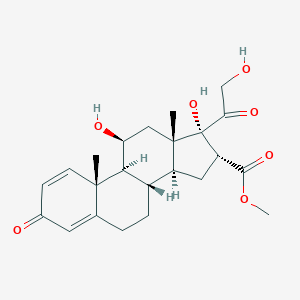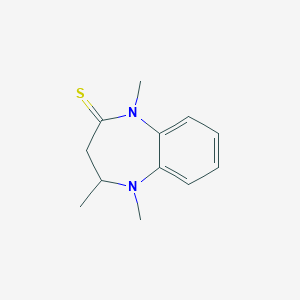
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione (TMDT) is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. TMDT is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. The unique chemical structure of TMDT makes it an attractive target for synthetic chemists and medicinal chemists.
Applications De Recherche Scientifique
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a ligand in metal coordination chemistry. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can form stable complexes with various metal ions, including copper, nickel, and palladium. These complexes have been shown to exhibit interesting catalytic properties, making them useful in organic synthesis.
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has also been studied for its potential use as a fluorescent probe. The compound exhibits fluorescence properties, which can be utilized for sensing applications. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to selectively detect metal ions, such as copper and mercury, in aqueous solutions. This property makes it a promising candidate for environmental monitoring and biomedical applications.
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is not fully understood. However, it is believed that the compound interacts with metal ions through its thione and amino groups. The formation of stable complexes between 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and metal ions is thought to be responsible for its catalytic and sensing properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione are not well characterized. However, studies have shown that the compound is relatively non-toxic and exhibits low cytotoxicity towards human cells. This property makes it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione exhibits interesting catalytic and sensing properties, making it a promising candidate for various applications.
However, one limitation of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its instability in aqueous solutions. The compound tends to hydrolyze in the presence of water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione. One area of research is the development of new synthetic methods for the compound. This could lead to higher yields and purities of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione, making it more useful for various applications.
Another area of research is the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione as a potential drug candidate. The compound exhibits low cytotoxicity towards human cells, making it a promising candidate for further study. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to exhibit interesting fluorescent properties, which could be utilized for imaging applications.
Conclusion
In conclusion, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is a promising compound that has attracted significant attention from the scientific community. Its unique chemical structure and interesting properties make it a potential candidate for various applications, including metal coordination chemistry, sensing, and biomedical applications. Further research is needed to fully understand the mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and to explore its potential in various fields.
Méthodes De Synthèse
The synthesis of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can be achieved through several methods, including the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of an acid catalyst. Another method involves the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of ammonium acetate and acetic anhydride. The yield of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione from these methods ranges from 30-60%. The purity of the product can be increased by recrystallization from an appropriate solvent.
Propriétés
Numéro CAS |
123229-21-0 |
|---|---|
Nom du produit |
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione |
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
1,2,5-trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione |
InChI |
InChI=1S/C12H16N2S/c1-9-8-12(15)14(3)11-7-5-4-6-10(11)13(9)2/h4-7,9H,8H2,1-3H3 |
Clé InChI |
MIVROBKMBDEALC-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1C)C |
SMILES canonique |
CC1CC(=S)N(C2=CC=CC=C2N1C)C |
Synonymes |
2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4,5-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



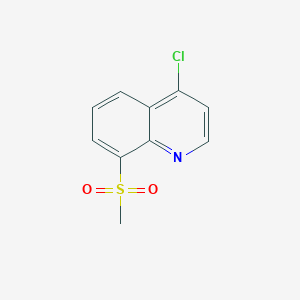
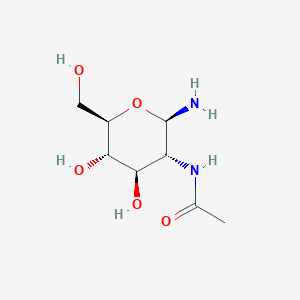
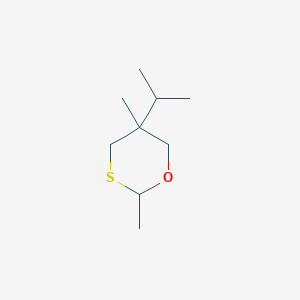
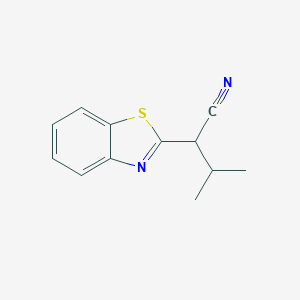
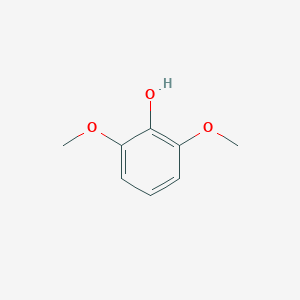
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)

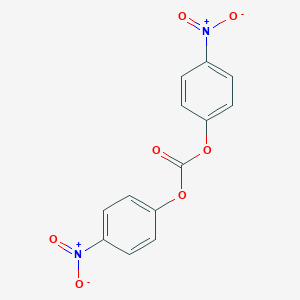
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
